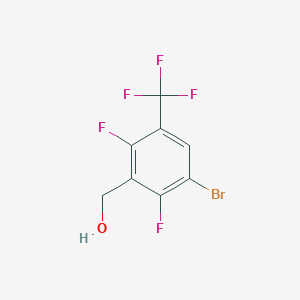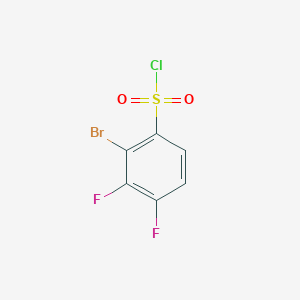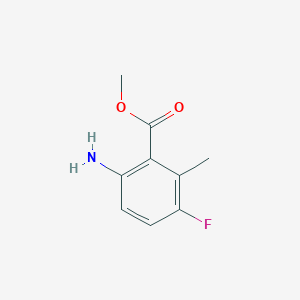
Methyl 6-amino-3-fluoro-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-amino-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C(_9)H(_10)FNO(_2) It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, and a fluorine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method for synthesizing Methyl 6-amino-3-fluoro-2-methylbenzoate involves the aromatic substitution of a fluorine atom onto a pre-existing benzoate structure. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor.
-
Amination: : The introduction of the amino group can be accomplished through nucleophilic aromatic substitution. This typically involves the reaction of a nitrobenzoate precursor with reducing agents like tin(II) chloride (SnCl(_2)) in the presence of hydrochloric acid (HCl) to convert the nitro group to an amino group.
-
Esterification: : The final step involves esterification, where the carboxylic acid group of the benzoic acid derivative is converted to a methyl ester using methanol (CH(_3)OH) and a strong acid catalyst like sulfuric acid (H(_2)SO(_4)).
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Utilizing large reactors to carry out the aromatic substitution, amination, and esterification reactions.
Purification: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures, including spectroscopy and chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : Methyl 6-amino-3-fluoro-2-methylbenzoate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO(_4)).
-
Reduction: : The compound can also undergo reduction reactions, particularly the reduction of the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
-
Substitution: : The fluorine atom on the benzene ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide (NaOCH(_3)).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Nucleophiles: Sodium methoxide (NaOCH(_3)), ammonia (NH(_3)).
Major Products
Oxidation: Conversion to nitrobenzoate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 6-amino-3-fluoro-2-methylbenzoate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
-
Biology: : The compound is studied for its potential biological activity. It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism by which Methyl 6-amino-3-fluoro-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and fluorine groups can influence its binding affinity and specificity for molecular targets.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
類似化合物との比較
Methyl 6-amino-3-fluoro-2-methylbenzoate can be compared with other similar compounds such as:
Methyl 3-amino-6-fluoro-2-methylbenzoate: Similar structure but with different positions of the amino and fluorine groups, leading to different chemical properties and reactivity.
Methyl 6-amino-2-methylbenzoate: Lacks the fluorine atom, which can significantly alter its chemical behavior and biological activity.
Methyl 6-amino-3-chloro-2-methylbenzoate:
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom on the benzene ring makes it particularly interesting for research in medicinal chemistry and material science.
特性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
methyl 6-amino-3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H10FNO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |
InChIキー |
FNNFNIJPXIQGMA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C(=O)OC)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



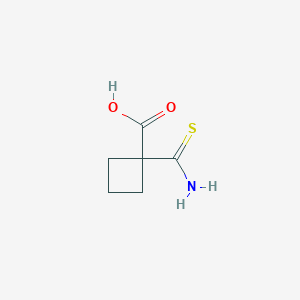
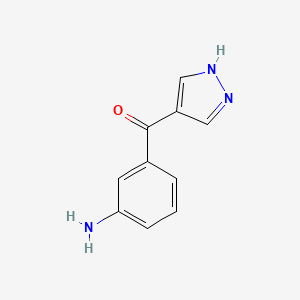
![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)

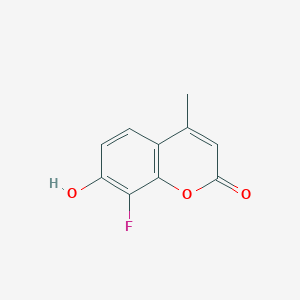

![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)



![tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12859501.png)
